molecular formula C17H12F3N5O B3467797 4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE

4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B3467797
M. Wt: 359.30 g/mol
InChI Key: JDOHQJAEXBDMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a trifluoromethyl group, a benzodiazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting with the preparation of the benzodiazole and oxadiazole rings. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the heterocyclic rings play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the benzodiazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O/c18-17(19,20)11-5-3-4-10(8-11)9-25-13-7-2-1-6-12(13)22-16(25)14-15(21)24-26-23-14/h1-8H,9H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOHQJAEXBDMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 2
Reactant of Route 2
4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 3
Reactant of Route 3
4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 4
Reactant of Route 4
4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 5
Reactant of Route 5
4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 6
4-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.